molecular formula C10H11N3O3S B11864090 3-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-YL)-benzenesulfonamide

3-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-YL)-benzenesulfonamide

Cat. No.: B11864090
M. Wt: 253.28 g/mol
InChI Key: PPEKQURPUIEILH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-YL)-benzenesulfonamide typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-YL)-benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-YL)-benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-YL)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-YL)-benzenesulfonamide is unique due to its specific combination of a pyrazole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

3-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H11N3O3S/c1-7-5-10(14)13(12-7)8-3-2-4-9(6-8)17(11,15)16/h2-6,12H,1H3,(H2,11,15,16)

InChI Key

PPEKQURPUIEILH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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